KU-177

Aha1 Hsp90 protein-protein interaction

KU-177 selectively disrupts Aha1/Hsp90 interaction (IC50=4.08 μM) without inhibiting Hsp90 ATPase activity—a critical advantage over KU-174 and broad-spectrum Hsp90 inhibitors. It ablates Aha1-driven tau aggregation (validated at 25 μM) and abrogates PI resistance in MM models (H929 IC50=25.8 μM) while synergizing with bortezomib in vivo. For researchers requiring precise Aha1-pathway interrogation without confounding Hsp90 inhibition.

Molecular Formula C27H23NO8
Molecular Weight 489.5 g/mol
Cat. No. B12402910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-177
Molecular FormulaC27H23NO8
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=CC(=C(C=C3)OC)C4=CC(=CC=C4)OC)OC
InChIInChI=1S/C27H23NO8/c1-15(29)35-23-11-8-17-14-21(27(31)36-24(17)25(23)34-4)28-26(30)18-9-10-22(33-3)20(13-18)16-6-5-7-19(12-16)32-2/h5-14H,1-4H3,(H,28,30)
InChIKeyDKZHANZAVOELPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KU-177: A Selective Aha1/Hsp90 Disruptor for Targeted Tauopathy and Myeloma Research


KU-177 (CAS 1160952-43-1) is a selective small-molecule inhibitor of the Hsp90 co-chaperone Aha1 (AHSA1) [1]. It belongs to the novobiocin analog class, distinguished by the absence of the noviose sugar moiety [2]. KU-177 disrupts the Aha1/Hsp90 protein-protein interaction, ablating Aha1-driven enhancement of Hsp90-dependent tau aggregation and suppressing multiple myeloma (MM) cell proliferation without inhibiting Hsp90 ATPase activity .

Why KU-177 Cannot Be Substituted by Other Novobiocin Analogs or Broad-Spectrum Hsp90 Inhibitors


Substituting KU-177 with other novobiocin analogs like KU-174 or KU-308, or with broad-spectrum Hsp90 inhibitors, will compromise experimental outcomes due to key structural and functional distinctions. KU-177 lacks the noviose sugar moiety found in KU-174, which is required for Hsp90 C-terminal binding and is associated with Hsp90 ATPase inhibition [1]. As a result, KU-177 uniquely disrupts Aha1/Hsp90 interactions without inhibiting Hsp90 ATPase activity, a property not shared by analogs that retain the noviose moiety [2]. Furthermore, KU-177 demonstrates superior potency in disrupting Aha1/Hsp90 interactions compared to closely related analogs [3], and offers a safer alternative to the natural product Bufalin by selectively targeting the same Aha1-K137 binding site without the associated toxicity .

Quantitative Differentiation of KU-177: Head-to-Head Evidence Against Analogs and Alternatives


KU-177 Disrupts Aha1/Hsp90 Interaction with Superior Potency Compared to KU-174 and KU-308

KU-177 disrupts the Aha1/Hsp90 interaction with an IC50 of 4.08 μM. In comparative co-immunoprecipitation experiments, KU-177 demonstrated greater disruption of the Aha1/Hsp90 complex than the closely related analogs KU-174 and KU-308. Dose-response curves for KU-308 and KU-177 suggest their IC50 values would be higher than the range of concentrations examined [1]. The noviose sugar moiety (red) required for Hsp90 binding in novobiocin analogs is absent in KU-177 and KU-308 [2].

Aha1 Hsp90 protein-protein interaction

KU-177 Maintains Hsp90 ATPase Activity, Avoiding the Cytotoxicity of Broad-Spectrum Hsp90 Inhibitors

KU-177 disrupts the Aha1/Hsp90 interaction without inhibiting Hsp90's ATPase activity. This is in stark contrast to KU-174 and other novobiocin analogs that retain the noviose sugar moiety, which is required for Hsp90 C-terminal binding and leads to ATPase inhibition [1]. KU-177 does not affect the ability of Hsp90 to refold luciferase, confirming the preservation of Hsp90's chaperone function [2].

selectivity Hsp90 ATPase

KU-177 Ablates Aha1-Driven Tau Aggregation, Validated by Multiple Orthogonal Assays

KU-177 (25 μM) inhibits recombinant P301L tau protein aggregation in thioflavin T (ThT) assays, an effect confirmed by transmission electron microscopy (TEM) [1]. While no direct comparator data is provided for KU-174 or KU-308 in this specific assay, the ability to ablate Aha1-driven tau aggregation is a unique functional consequence of its selective disruption of the Aha1/Hsp90 interaction .

tau aggregation neurodegeneration

KU-177 Suppresses MM Cell Proliferation and Overcomes Proteasome Inhibitor Resistance In Vitro

KU-177 inhibits the proliferation of H929 multiple myeloma cells with an IC50 of 25.8 μM. It also abrogates the proliferation and proteasome inhibitor (PI) resistance induced by elevated AHSA1 expression in vitro [1]. Importantly, KU-177 targets the same AHSA1-K137 binding site as Bufalin, but without the toxicity associated with the natural product . This provides a direct mechanistic and safety advantage over Bufalin for MM research.

multiple myeloma proteasome inhibitor resistance

KU-177 Demonstrates In Vivo Efficacy and Synergy with Bortezomib in a Myeloma Mouse Model

In the 5TMM3VT multiple myeloma mouse model, KU-177 (1 mg/kg, i.p., twice weekly for 4 weeks) inhibited tumor growth and prolonged survival without overt toxicity. Notably, the combination of KU-177 (1 mg/kg) with bortezomib (1 mg/kg) significantly extended survival compared to either agent alone [1]. This demonstrates a clear therapeutic advantage over single-agent approaches and supports its use in preclinical combination studies.

in vivo myeloma combination therapy

Optimal Research Applications for KU-177 Based on Evidence


Investigating Aha1-Specific Biology Without Hsp90 ATPase Inhibition

KU-177 is the ideal probe for dissecting the specific role of the Aha1 co-chaperone in cellular processes. Its ability to disrupt Aha1/Hsp90 interactions with an IC50 of 4.08 μM, while preserving Hsp90 ATPase activity, allows researchers to study Aha1-dependent signaling pathways and protein homeostasis mechanisms without the confounding effects of broad Hsp90 inhibition [1].

Studying Tau Aggregation Mechanisms in Neurodegenerative Disease Models

KU-177 is a validated tool for tauopathy research, directly ablating Aha1-driven enhancement of Hsp90-dependent tau aggregation. At 25 μM, it inhibits recombinant P301L tau aggregation in ThT assays, a finding confirmed by TEM . This makes KU-177 essential for investigating the contribution of the Aha1/Hsp90 axis to tau pathology in cellular and in vitro models of Alzheimer's disease and related tauopathies [2].

Overcoming Proteasome Inhibitor Resistance in Multiple Myeloma Preclinical Models

For researchers studying multiple myeloma, KU-177 provides a targeted approach to combat proteasome inhibitor (PI) resistance. It abrogates the proliferation and PI resistance induced by elevated AHSA1 in vitro (H929 cell IC50 = 25.8 μM) and, crucially, synergizes with bortezomib in vivo to extend survival in a 5TMM3VT mouse model without overt toxicity [3]. This makes KU-177 a key compound for developing combination strategies to overcome drug resistance in MM.

Developing Safer AHSA1-Targeted Therapeutics as an Alternative to Bufalin

KU-177 serves as a safer, more selective alternative to the natural product Bufalin for targeting AHSA1. Both compounds bind to the AHSA1-K137 site, but KU-177 lacks the significant toxicity associated with Bufalin . This positions KU-177 as a superior starting point for medicinal chemistry efforts aimed at developing AHSA1 inhibitors with improved safety profiles for potential therapeutic use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for KU-177

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.